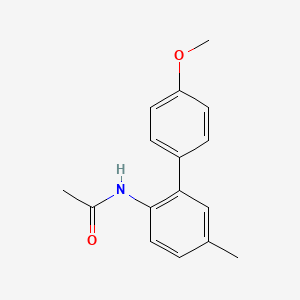

2-Acetamino-5-methyl-4'-methoxybiphenyl

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H17NO2 |

|---|---|

Molecular Weight |

255.31 g/mol |

IUPAC Name |

N-[2-(4-methoxyphenyl)-4-methylphenyl]acetamide |

InChI |

InChI=1S/C16H17NO2/c1-11-4-9-16(17-12(2)18)15(10-11)13-5-7-14(19-3)8-6-13/h4-10H,1-3H3,(H,17,18) |

InChI Key |

CKHNGESBTQCAOO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2 Acetamino 5 Methyl 4 Methoxybiphenyl

Strategies for Biphenyl (B1667301) Core Construction

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become the gold standard for biaryl synthesis due to their efficiency and reliability under mild conditions.

The Suzuki-Miyaura coupling is a highly utilized method for C-C bond formation, reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of 2-Acetamino-5-methyl-4'-methoxybiphenyl, two primary Suzuki-Miyaura approaches are feasible.

Route A involves the coupling of a pre-functionalized acetanilide (B955) derivative, 2-bromo-4-methylacetanilide , with 4-methoxyphenylboronic acid . This approach is advantageous as the acetamido group is already in place, potentially serving as a directing group and simplifying the final synthetic steps.

Route B employs the coupling of 2-acetamido-5-methylphenylboronic acid with a methoxy-substituted aryl halide, such as 4-bromoanisole (B123540) or 4-iodoanisole . This strategy relies on the synthesis of a more complex boronic acid starting material.

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. Biarylphosphine ligands are often employed to enhance catalyst activity and stability.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Route A Conditions | Route B Conditions |

|---|---|---|

| Aryl Halide | 2-bromo-4-methylacetanilide | 4-bromoanisole |

| Boron Reagent | 4-methoxyphenylboronic acid | 2-acetamido-5-methylphenylboronic acid |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or PdCl₂(dppf) | Pd(OAc)₂, Pd₂(dba)₃, or PdCl₂(dppf) |

| Ligand | SPhos, XPhos, or P(t-Bu)₃ | Buchwald Ligands (e.g., SPhos) |

| Base | K₃PO₄, Cs₂CO₃, or K₂CO₃ | K₃PO₄ or CsF |

| Solvent | Toluene, Dioxane, or THF/H₂O | Dioxane or 2-MeTHF |

| Temperature | 80-110 °C | Room Temperature to 100 °C |

This table presents plausible conditions based on established Suzuki-Miyaura coupling protocols for similar substrates. Specific optimization would be required for the target molecule.

While the Suzuki-Miyaura coupling is often the method of choice due to the stability and low toxicity of boronic acids, other cross-coupling reactions offer viable alternatives for the synthesis of the biphenyl core.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex. For the target molecule, this could involve reacting the organozinc derivative of 4-bromoanisole with 2-bromo-4-methylacetanilide. The Negishi coupling is known for its high reactivity and tolerance of a wide array of functional groups.

Stille Coupling: The Stille reaction pairs an organotin compound (stannane) with an organic halide. A potential route would be the palladium-catalyzed reaction between (4-methoxyphenyl)tributylstannane and 2-bromo-4-methylacetanilide. A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, though the toxicity of tin reagents is a significant drawback.

Table 2: Comparison of Cross-Coupling Variants

| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid/Ester | Low toxicity, commercial availability, stable | Can be sensitive to reaction conditions |

| Negishi | Organozinc | High reactivity, good functional group tolerance | Moisture sensitive reagents |

| Stille | Organostannane | Air/moisture stable, mild conditions | High toxicity of tin compounds |

This table provides a general comparison of cross-coupling methods applicable to the synthesis of the target molecule's biphenyl core.

Direct Arylation Approaches for Biphenyl Systems

Direct C-H arylation has emerged as a more atom-economical and "greener" alternative to traditional cross-coupling reactions. This method involves the palladium-catalyzed coupling of an aryl halide with an unfunctionalized C-H bond of another arene, avoiding the need to pre-prepare an organometallic reagent.

For the synthesis of this compound, a plausible direct arylation strategy would involve the coupling of 4-bromoanisole with N-(p-tolyl)acetamide . The acetamido group can act as a directing group, facilitating the C-H activation at the ortho position to form the desired biphenyl linkage. This approach, however, often requires careful optimization to control regioselectivity and prevent side reactions.

Introduction and Regioselective Functionalization of Substituents

The correct placement of the acetamino, methyl, and methoxy (B1213986) groups is critical. This can be achieved either by using pre-functionalized starting materials, as discussed in the cross-coupling sections, or by introducing the functional groups onto the biphenyl core in separate synthetic steps.

Acetamino Group Installation and Modification

The acetamino group is typically installed via acylation of the corresponding amine. If the biphenyl core is constructed first to yield 4'-methoxy-5-methyl-[1,1'-biphenyl]-2-amine , this amine can then be acetylated.

This transformation is commonly achieved using standard acylation reagents:

Acetic Anhydride: Reaction of the amine with acetic anhydride, often in a solvent like acetic acid or with a mild base, provides the N-acetylated product.

Acetyl Chloride: Acetyl chloride can be used in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct.

A common synthetic pathway involves the nitration of a precursor, followed by reduction of the nitro group to an amine, and subsequent acetylation. For example, 4-methyl-4'-methoxy-2-nitrobiphenyl could be synthesized and then subjected to reduction (e.g., using SnCl₂/HCl, H₂/Pd-C) to form the amine, which is then acetylated to yield the final product, this compound. This multi-step approach allows for regioselective introduction of the nitrogen functionality.

Methyl Group Incorporation onto Aromatic Rings

The introduction of a methyl group onto an aromatic ring is a fundamental transformation in organic synthesis. Several methods are available, with the choice depending on the substrate and the desired regioselectivity.

One of the most traditional methods is the Friedel-Crafts alkylation , which involves the reaction of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst, such as anhydrous ferric chloride (FeCl₃). nih.gov For instance, 4,4′-Di-tert-butylbiphenyl can be synthesized from biphenyl and tert-butyl chloride using this method. nih.gov While effective for simple alkylations, this reaction can be limited by issues of polyalkylation and rearrangement of the alkyl group, particularly for primary halides.

Modern cross-coupling reactions offer a more controlled and versatile approach. Palladium-catalyzed reactions, in particular, have become indispensable. For example, the Catellani reaction allows for the ortho-methylation of an aryl halide. rsc.org This reaction proceeds through a palladium-norbornene catalytic cycle, where an intermediate undergoes oxidative addition with a methyl electrophile, followed by reductive elimination to install the methyl group. rsc.org

Furthermore, cobalt-catalyzed Suzuki-Miyaura coupling has been used to synthesize methylbiphenyl derivatives. The reaction of chloromethylbenzene with lithium arylboronates in the presence of cobalt(II) chloride (CoCl₂) and a specific imidazolium-based ligand can afford the desired methylbiphenyl product. rsc.org The choice of catalyst and ligand is crucial in these processes to achieve high yields and selectivity. These advanced methods are particularly valuable in medicinal chemistry, where strategic placement of a methyl group can significantly impact a molecule's biological activity. rsc.org

Methoxy Group Synthesis and Derivatization

The methoxy group is a common substituent in biologically active molecules, and its synthesis on an aromatic ring can be achieved through several reliable methods. wikipedia.orggoogle.com

A primary method for synthesizing aryl methoxides is through the methylation of phenols . This reaction, a type of Williamson ether synthesis, typically involves deprotonating the phenol (B47542) with a base to form a phenoxide, which then acts as a nucleophile to attack a methylating agent like dimethyl sulfate (B86663) or methyl iodide. chemicalbook.com

Alternatively, methoxy groups can be introduced via metal-catalyzed reactions. This can involve the methylation of phenols or the methoxylation of aryl halides. wikipedia.org For instance, copper-catalyzed substitution of an aromatic bromide with a methoxy group can be achieved, though it may require specific solvents like DMF or pyridine. google.com

Another approach involves the nucleophilic aromatic substitution (SNAr) on arenes that are activated by electron-withdrawing groups. ntu.edu.sg However, for unactivated systems, such as in the synthesis of many biphenyls, this method is less common. A novel protocol for preparing hydroxy-methoxybenzene derivatives utilizes an in-situ generated peracid (ethaneperoxoic acid) from hydrogen peroxide and acetic acid to hydroxylate an activated aromatic ring, which can then be methylated. nih.gov

The electronic properties of the methoxy group are position-dependent; it acts as an electron-donating group at the para position and an electron-withdrawing group at the meta position, a factor that must be considered during synthetic planning. wikipedia.org

Optimization of Synthetic Pathways

The synthesis of this compound, a substituted biphenyl, would likely rely on a cross-coupling reaction, most commonly the Suzuki-Miyaura coupling. nih.govnih.gov This reaction forms a carbon-carbon bond between an organoboron reagent (like a boronic acid) and an organic halide, catalyzed by a palladium complex. nih.govwwjmrd.com The efficiency of this pathway is highly dependent on the catalyst system, reaction conditions, and scalability.

Catalyst System Development and Ligand Effects in Cross-Coupling

The heart of the Suzuki-Miyaura coupling is the palladium catalyst system, which consists of a palladium precursor and a supporting ligand. libretexts.org The development of highly active and stable catalysts has been a major focus of research to expand the reaction's scope, particularly for less reactive coupling partners like aryl chlorides. acs.org

Catalyst Systems: Palladium(II) precatalysts, such as Pd(OAc)₂, are often used in conjunction with ligands. nih.govlibretexts.org Well-defined, bench-stable palladium(II) precatalysts with a 1:1 palladium-to-ligand ratio have been developed to ensure the formation of the active, monoligated palladium(0) species required for the catalytic cycle. nih.gov Palladacycles have also emerged as thermally stable and environmentally friendly catalysts that can be used with low catalyst loadings. libretexts.org While palladium is the most common metal, catalysts based on less expensive metals like nickel, cobalt, and iron have also been developed. rsc.orglibretexts.org

Ligand Effects: The ligand plays a critical role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. rsc.orgrsc.org The development of specialized, bulky, and electron-rich phosphine (B1218219) ligands has revolutionized cross-coupling chemistry. nih.govnih.gov

Steric and Electronic Properties: Increased steric bulk of the ligand promotes the formation of the highly active 12-electron monoligated palladium intermediate (L₁Pd), which is crucial for catalytic activity. rsc.org Electron-donating ligands enhance the rate of oxidative addition. yonedalabs.com

Common Ligand Families: Prominent ligand families include biaryl phosphines like SPhos and XPhos, which are known to confer unprecedented activity, allowing reactions to be performed at low catalyst levels and even at room temperature for aryl chlorides. rsc.orgresearchgate.net N-heterocyclic carbenes (NHCs) have also proven to be excellent ligands, offering high stability and activity. nih.gov

The choice of ligand can dramatically affect the outcome of the reaction, influencing yield, reaction rate, and functional group tolerance. nih.govacs.org

| Catalyst/Precursor | Common Ligands | Key Advantages | Reference |

|---|---|---|---|

| Pd(OAc)₂ / Pd₂(dba)₃ | PPh₃, P(o-tol)₃, SPhos, XPhos | Versatile and widely used for a broad range of substrates. | libretexts.org, nih.gov, acs.org |

| Pd(PPh₃)₄ | - (Ligand is part of the complex) | Air-sensitive but effective; often replaced by more stable precatalysts. | nih.gov |

| Palladacycles | Various integrated ligands | Thermally stable, robust, often air and water insensitive. | libretexts.org |

| Fe/Co Catalysts | IMes (NHC ligand) | Less toxic and more abundant than palladium, good for specific substrates. | rsc.org |

Reaction Condition Tuning (Solvent, Temperature, Additives)

Optimizing reaction conditions is essential for maximizing the yield and purity of the desired biphenyl product. yonedalabs.comchemistryviews.org Key parameters include the choice of solvent, temperature, and base.

Solvent: The solvent choice can significantly impact catalyst activity and solubility of reactants. Common solvents for Suzuki-Miyaura coupling include toluene, tetrahydrofuran (B95107) (THF), n-butanol, and aqueous mixtures. nih.govacs.org For instance, a mixture of THF and water is often used. rsc.org The inclusion of water can affect catalytic turnover. acs.org

Temperature: While many modern catalyst systems allow for reactions at room temperature, heating is often required to drive the reaction to completion, especially with less reactive substrates. libretexts.orgacs.org An optimal temperature must be found to ensure a reasonable reaction rate without causing degradation of reactants or catalysts. For one scaled-up process, the optimal temperature was identified as 60 °C. acs.org

Additives (Base): A base is required in the Suzuki-Miyaura reaction to facilitate the transmetalation step. libretexts.org The choice of base is critical and can influence the reaction rate and yield. Common inorganic bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄). nih.govrsc.orgacs.org The strength and solubility of the base can affect the outcome; for example, a screen might compare KHCO₃ with other bases to find the optimal conditions. acs.org

Machine learning and Design of Experiments (DoE) are increasingly used to efficiently navigate the vast parameter space and identify optimal reaction conditions from a limited set of experiments. acs.orgchemistryviews.orgrsc.org

| Parameter | Common Choices | Effect on Reaction | Reference |

|---|---|---|---|

| Solvent | Toluene, THF, n-Butanol, Dioxane, Water mixtures | Affects solubility, catalyst stability, and reaction rate. | nih.gov, acs.org, rsc.org |

| Base | K₃PO₄, K₂CO₃, Na₂CO₃, KHCO₃, Cs₂CO₃ | Essential for the transmetalation step; choice affects yield and rate. | nih.gov, acs.org, acs.org |

| Temperature | Room Temperature to Reflux (e.g., 60-110 °C) | Controls reaction rate; must be balanced against potential degradation. | libretexts.org, acs.org, acs.org |

Scalability Considerations in Laboratory-Scale Synthesis

Transitioning a synthetic route from a small, exploratory scale to a larger, laboratory scale (multigram) presents several challenges. acs.org What works for a milligram-scale reaction may not be directly transferable.

Key considerations for scalability include:

Catalyst Loading: On a larger scale, it is economically and environmentally desirable to reduce the amount of expensive palladium catalyst. This requires a highly efficient and robust catalyst system that maintains high yields at lower loadings (e.g., 0.01 mol %). acs.org

Reaction Time and Purity: The goal is to achieve complete conversion in a short cycle time while minimizing the formation of byproducts, such as homocoupling products or reduced starting materials. acs.org

Workup and Purification: Isolating the product on a larger scale requires efficient and scalable purification methods. This includes removing the residual palladium catalyst from the final product, which is a critical concern, especially in pharmaceutical synthesis. Techniques such as washes with aqueous solutions (e.g., NaHSO₃) have been developed to reduce palladium levels to acceptable limits (e.g., <150 ppm). acs.org

Reproducibility: The process must be reproducible to consistently generate the product in high yield and purity. This involves careful control over all reaction parameters, including reagent addition rates and mixing efficiency, which become more critical at a larger scale. acs.org

A thorough screening of ligands, solvents, and bases, followed by focused optimization experiments, is crucial for developing a robust and scalable process. acs.org

Advanced Spectroscopic and Structural Characterization

Infrared (IR) Vibrational Spectroscopy:

No specific IR spectra detailing the characteristic vibrational frequencies for the functional groups within this molecule could be located.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation:

While the molecular formula is established as C₁₆H₁₇NO₂, no experimental high-resolution mass spectrometry data to confirm this formula through precise mass measurement were found in the searched literature.

X-ray Diffraction Crystallography for Solid-State Structure Determination:

There is no published X-ray crystallographic data available that would provide definitive information on the solid-state structure, including bond lengths, bond angles, and crystal packing of this compound.

Without access to primary experimental data from peer-reviewed sources, it is not possible to generate the thorough, informative, and scientifically accurate content as requested for the specified outline. The creation of such an article would require either direct experimental analysis of the compound or the future publication of these characterization details.

Molecular Conformation and Torsion Angle Analysis

The three-dimensional structure of biphenyl (B1667301) and its derivatives is primarily defined by the torsion angle (also known as the dihedral angle) between the two phenyl rings. This angle is a result of the balance between two opposing forces: steric hindrance between ortho-substituents, which favors a twisted conformation, and π-conjugation between the rings, which favors a planar conformation.

Inter-ring Torsion Angle Determination in Biphenyl Systems

The inter-ring torsion angle in biphenyl systems can be determined experimentally using techniques such as X-ray crystallography for the solid state and electron diffraction for the gas phase. In solution, spectroscopic methods can provide insights into the molecular conformation. rsc.org Computational methods, such as Density Functional Theory (DFT), are also powerful tools for calculating the preferred conformation and the energy barriers to rotation around the central C-C bond. acs.org

For the parent biphenyl molecule, the torsion angle is approximately 42-45° in the gas phase and in solution, while in the solid state, it adopts a planar conformation due to packing forces. rsc.orgcolostate.edu The deviation from planarity in the gas phase and solution is a clear indication of the steric repulsion between the ortho-hydrogen atoms.

| Compound | State | Torsion Angle (°) | Method |

| Biphenyl | Gas Phase | ~42 | Electron Diffraction |

| Biphenyl | Solution | 32 ± 2 | Vibrational Spectroscopy |

| Biphenyl | Solid State | 0 | X-ray Crystallography |

| 2,2'-Dimethylbiphenyl | Gas Phase | ~70 | Electron Diffraction |

This table presents representative data for biphenyl and a substituted derivative to illustrate the effect of ortho-substituents on the inter-ring torsion angle.

Influence of Substituents on Molecular Planarity and Conformation

Substituents on the phenyl rings, particularly at the ortho positions, have a profound impact on the molecular planarity and the preferred conformation of biphenyl derivatives. The size and nature of these substituents can significantly alter the rotational barrier around the central C-C bond.

Steric Effects: Bulky groups at the ortho positions (positions 2, 2', 6, and 6') increase steric hindrance, forcing the phenyl rings to adopt a more twisted conformation with a larger inter-ring torsion angle. acs.orgchiralpedia.comstudy.com For instance, replacing the small hydrogen atoms at the ortho positions with larger groups like methyl or chloro groups leads to a significant increase in the dihedral angle. nih.gov This is due to the increased van der Waals repulsion between the ortho-substituents. researchgate.net

Electronic Effects: The electronic properties of the substituents can also play a role, although often secondary to steric effects. Electron-donating or electron-withdrawing groups can influence the degree of π-conjugation between the rings. However, for the planarity to be significantly affected by electronic factors alone, the effects need to be substantial.

In the case of 2-Acetamino-5-methyl-4'-methoxybiphenyl , the key substituents influencing its conformation are the acetamino group at the 2-position, the methyl group at the 5-position, and the methoxy (B1213986) group at the 4'-position.

The 2-acetamino group is the most critical substituent for determining the molecular conformation. Its position ortho to the inter-ring bond will cause significant steric repulsion with the ortho-hydrogen on the other ring. This will force the molecule into a non-planar conformation.

The 5-methyl group and the 4'-methoxy group are in para and meta positions relative to the inter-ring bond and will have a negligible direct steric influence on the torsion angle. Their electronic contributions are also unlikely to overcome the dominant steric effect of the ortho-acetamino group.

Based on these structural features, it is highly probable that this compound adopts a twisted conformation with a significant inter-ring torsion angle.

Atropisomerism and Axial Chirality in Substituted Biphenyls

When the rotation around the single bond connecting the two phenyl rings in a biphenyl derivative is sufficiently hindered due to bulky ortho-substituents, it can give rise to a phenomenon called atropisomerism . westmont.edu Atropisomers are stereoisomers that can be isolated as separate enantiomers at room temperature because the energy barrier to their interconversion is high. wikipedia.org This restricted rotation creates an axis of chirality along the C-C bond, and the molecule is said to possess axial chirality . wikipedia.org

For a substituted biphenyl to exhibit atropisomerism and be chiral, two conditions must be met:

The rotation around the central C-C bond must be restricted. This typically requires at least three bulky ortho-substituents.

Neither of the phenyl rings can have a plane of symmetry that bisects the ring and is perpendicular to the plane of the ring. This means that the substitution pattern on each ring must be asymmetric with respect to the inter-ring bond.

In This compound :

The presence of the acetamino group at an ortho position introduces a significant barrier to rotation.

The substitution pattern on the first ring is 2-acetamino-5-methyl, and on the second ring is 4'-methoxy. Neither ring is symmetrically substituted with respect to the bond connecting them.

Therefore, due to the presence of the ortho-substituent and the unsymmetrical substitution on both rings, This compound has the potential to exhibit atropisomerism and exist as a pair of enantiomers. The stability of these atropisomers would depend on the magnitude of the rotational energy barrier.

Chemical Reactivity and Transformation Studies

Intramolecular Cyclization Reactions

The structure of 2-Acetamino-5-methyl-4'-methoxybiphenyl is well-suited for intramolecular cyclization reactions, a key strategy for constructing polycyclic aromatic systems. The proximity of the acetamino group to the second phenyl ring facilitates C-H amination reactions, leading to the formation of a new heterocyclic ring.

C-H Amination for Carbazole (B46965) Ring System Formation from Acetaminobiphenyls

The synthesis of carbazoles from acetaminobiphenyl precursors represents a significant application of transition-metal-catalyzed C-H amination. This method allows for the direct formation of a carbon-nitrogen bond at an unactivated C-H position on the adjacent aromatic ring. For substrates like this compound, this intramolecular reaction provides an efficient route to substituted carbazoles, which are important structural motifs in many natural products and pharmaceuticals. nih.gov

The palladium-catalyzed cyclization of 2-acetaminobiphenyls is a powerful tool for creating these valuable heterocyclic frameworks. nih.gov The reaction typically employs a palladium catalyst, such as palladium(II) acetate (B1210297), often in the presence of an oxidant like copper(II) acetate or dimethyl sulfoxide (B87167) (DMSO) under an oxygen atmosphere, to facilitate the catalytic cycle. nih.gov The presence of the methyl and methoxy (B1213986) substituents on the biphenyl (B1667301) core, as in this compound, influences the electronic properties of the rings and can affect reaction efficiency, but the general methodology is robust enough to accommodate such variations. nih.gov

Mechanistic Pathways of Cyclization (e.g., Palladium(II)/Palladium(0) Catalytic Cycles)

The prevailing mechanism for the palladium-catalyzed intramolecular C-H amination of acetaminobiphenyls involves a Pd(II)/Pd(0) catalytic cycle. The proposed sequence begins with the coordination of the palladium(II) catalyst to the amide group of the substrate. nih.gov This initial step can lead to the formation of a palladium amide intermediate with the release of acetic acid.

Following this, the key C-H activation step occurs via an electrophilic palladation, where the palladium center inserts into a C-H bond on the adjacent phenyl ring, forming a six-membered cyclic palladium intermediate. nih.gov The final step in the formation of the carbazole ring is a reductive elimination from this intermediate, which creates the C-N bond and releases the carbazole product. This process reduces the palladium from Pd(II) to Pd(0). For the catalytic cycle to continue, the Pd(0) species must be reoxidized to the active Pd(II) state. This is typically accomplished by an external oxidant present in the reaction mixture, such as Cu(OAc)₂ or DMSO/O₂, which completes the cycle. nih.gov

Reactivity at the Acetamino Group

The acetamino group (–NHCOCH₃) in this compound is a key functional handle that allows for various chemical transformations, including hydrolysis to the parent amine and further substitution on the nitrogen atom.

Hydrolytic Transformations of the Amide Moiety

The amide bond of the acetamino group can be hydrolyzed under acidic or basic conditions to yield the corresponding primary amine, 2-amino-5-methyl-4'-methoxybiphenyl. This transformation is a standard procedure in organic synthesis for deprotection of an amine. While specific studies on the hydrolysis of this compound are not extensively detailed, the general principles of amide hydrolysis apply.

Interestingly, partial hydrolysis or cleavage of the acetamide (B32628) can be an unwanted side reaction under certain conditions, such as the high temperatures often used in palladium-catalyzed cyclization reactions. nih.gov The formation of the free amine can sometimes inhibit the catalyst, thereby reducing the yield of the desired carbazole product. nih.gov

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the acetamino group, while less nucleophilic than a free amine, can undergo further substitution reactions such as N-alkylation and N-acylation under appropriate conditions.

N-Alkylation: The alkylation of N-arylacetamides typically requires basic conditions to deprotonate the amide nitrogen, generating a more nucleophilic amidate anion. researchgate.netsemanticscholar.org This anion can then react with an alkylating agent, such as an alkyl halide, to form the N-alkylated product. The reaction of N-substituted 2-phenylacetamides with alkylating agents like methyl iodide or ethyl iodide has been studied, showing that N-alkylation is often favored under basic conditions. researchgate.netsemanticscholar.org In the case of this compound, a strong base like sodium hydride would likely be required to facilitate the reaction with an alkyl halide.

N-Acylation: N-acylation involves the introduction of a second acyl group onto the amide nitrogen, forming an imide. This generally requires reacting the amide with a highly reactive acylating agent, such as an acid chloride or anhydride, often in the presence of a base or catalyst. asianpubs.orgacs.org For example, N-substituted (4-biphenyl)amides have been synthesized by treating a primary amide with 4-biphenyl acetyl chloride. asianpubs.org This suggests that this compound could potentially be diacylated under forcing conditions, reacting with an acyl chloride to form an N,N-diacyl derivative.

| Transformation | Reagents | General Conditions | Expected Product Type |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻ | Aqueous solution, heat | Primary Amine |

| N-Alkylation | Strong base (e.g., NaH), Alkyl Halide (R-X) | Anhydrous solvent (e.g., DMF, THF) | N-Alkyl Amide |

| N-Acylation | Acyl Chloride (R'COCl) or Anhydride, Base (e.g., Pyridine) | Anhydrous solvent | Imide |

Reactivity at the Methyl Group

The methyl group attached to the biphenyl core is at a benzylic position, which confers upon it enhanced reactivity, particularly towards oxidation and halogenation, due to the stabilization of reaction intermediates by the adjacent aromatic ring. libretexts.org

Selective Oxidation Reactions at the Benzylic Position

The benzylic C-H bonds of the methyl group are susceptible to oxidation, a fundamental transformation in organic synthesis that can convert alkylarenes into valuable carbonyl compounds. nih.gov This oxidation can be controlled to yield either the corresponding aldehyde or the carboxylic acid, depending on the reagents and reaction conditions employed. organic-chemistry.orgorganic-chemistry.org Strong oxidizing agents, such as hot acidic potassium permanganate (B83412) (KMnO₄), typically lead to the complete oxidation of the benzylic carbon to a carboxylic acid. libretexts.org Milder or more selective reagents can be used to stop the oxidation at the aldehyde stage. organic-chemistry.org

The selective oxidation of alkylarenes to high-value chemicals is a significant area of research. nih.gov Various catalytic systems, often utilizing environmentally benign oxidants like molecular oxygen or hydrogen peroxide, have been developed for this purpose. nih.govorganic-chemistry.org For instance, systems involving o-Iodoxybenzoic acid (IBX) or combinations like NaClO/TEMPO/Co(OAc)₂ have proven effective for converting alkyl arenes into aromatic aldehydes and ketones. organic-chemistry.org

| Reagent/Condition | Expected Major Product | Product Structure | Reference |

|---|---|---|---|

| KMnO₄, H₃O⁺, heat | 2-Acetamino-4'-methoxybiphenyl-5-carboxylic acid | HOOC-C₆H₃(NHCOCH₃)-C₆H₄-OCH₃ | libretexts.org |

| o-Iodoxybenzoic acid (IBX) | 2-Acetamino-5-formyl-4'-methoxybiphenyl | OHC-C₆H₃(NHCOCH₃)-C₆H₄-OCH₃ | organic-chemistry.org |

| NaClO/TEMPO/Co(OAc)₂ | 2-Acetamino-5-formyl-4'-methoxybiphenyl | OHC-C₆H₃(NHCOCH₃)-C₆H₄-OCH₃ | organic-chemistry.org |

| H₂O₂, Surfactant-based oxodiperoxo molybdenum catalyst | 2-Acetamino-5-formyl-4'-methoxybiphenyl or 2-Acetamino-4'-methoxybiphenyl-5-carboxylic acid | OHC-C₆H₃(NHCOCH₃)-C₆H₄-OCH₃ or HOOC-C₆H₃(NHCOCH₃)-C₆H₄-OCH₃ | organic-chemistry.org |

Halogenation and Further Functionalization of the Methyl Group

The benzylic protons of the methyl group can be readily substituted by halogens, typically via a free-radical chain mechanism. N-Bromosuccinimide (NBS) is a classic reagent for the selective bromination of benzylic positions, usually in the presence of a radical initiator such as benzoyl peroxide or upon photoirradiation. This reaction would convert the methyl group into a bromomethyl group.

Once halogenated, the resulting benzylic halide is a versatile intermediate for further functionalization. As a primary benzylic halide, it is highly susceptible to nucleophilic substitution reactions (both Sₙ1 and Sₙ2 pathways are possible), allowing for the introduction of a wide variety of functional groups. For example, reaction with hydroxide (B78521) or alkoxide ions would yield the corresponding alcohol or ether, while reaction with cyanide would introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid.

| Step 1: Reagent | Intermediate Product | Step 2: Reagent | Final Product | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS), initiator | 2-Acetamino-5-(bromomethyl)-4'-methoxybiphenyl | NaOH (aq) | (2-Acetamino-4'-methoxybiphenyl-5-yl)methanol | researchgate.net |

| N-Bromosuccinimide (NBS), initiator | 2-Acetamino-5-(bromomethyl)-4'-methoxybiphenyl | NaCN | 2-(2-Acetamino-4'-methoxybiphenyl-5-yl)acetonitrile | researchgate.net |

| N-Bromosuccinimide (NBS), initiator | 2-Acetamino-5-(bromomethyl)-4'-methoxybiphenyl | NaN₃ | 2-Acetamino-5-(azidomethyl)-4'-methoxybiphenyl | researchgate.net |

Reactivity at the Methoxy Group

The methoxy group (-OCH₃) is an ether linkage, specifically an aryl methyl ether. Its reactivity is primarily centered on the cleavage of the C-O bond.

O-Demethylation Processes in Substituted Anisoles

The conversion of a methoxy group to a hydroxyl group (phenol) is a common transformation known as O-demethylation. chem-station.com This reaction typically requires harsh conditions due to the stability of the ether bond. chem-station.com Several reagents are commonly employed for this purpose.

Boron tribromide (BBr₃) is a powerful Lewis acid that is highly effective for cleaving aryl methyl ethers, even at low temperatures. chem-station.com The reaction involves the formation of a complex between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group. chem-station.com Other Lewis acids like aluminum chloride (AlCl₃) can also be used, though they are generally less reactive. chem-station.com Strong Brønsted acids, such as 47% hydrobromic acid (HBr), can also effect demethylation, usually at high temperatures. chem-station.com The mechanism involves protonation of the ether oxygen, followed by Sₙ2 attack by the bromide ion on the methyl carbon. chem-station.com

| Reagent | General Conditions | Mechanism Notes | Reference |

|---|---|---|---|

| Boron tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂), low temperature (-78 °C to rt) | Strong Lewis acid; complex formation followed by bromide attack on the methyl group. | chem-station.com |

| Hydrobromic acid (HBr, 47%) | High temperature (reflux) | Strong Brønsted acid; protonation of oxygen followed by Sₙ2 attack by Br⁻. | chem-station.com |

| Aluminum chloride (AlCl₃) | Inert solvent, often with a nucleophilic scavenger (e.g., ethanethiol) | Lewis acid-mediated cleavage. | chem-station.com |

| Alkyl thiols (e.g., 1-dodecanethiol) | Basic conditions (e.g., NaOH), high-boiling solvent (e.g., NMP) | Nucleophilic demethylation by the thiolate anion. | chem-station.com |

Ether Cleavage Reactions

The cleavage of ethers with strong acids like HBr or HI is a classic method for breaking the C-O bond. wikipedia.orgchemistrysteps.com The reaction proceeds by protonating the ether oxygen to form an oxonium ion, which converts the alkoxy group into a good leaving group (an alcohol). chemistrysteps.comlibretexts.org A halide ion then acts as a nucleophile to displace the leaving group. wikipedia.org

For an aryl alkyl ether such as this compound, the cleavage will occur via an Sₙ2 mechanism. The halide nucleophile (Br⁻ or I⁻) will attack the methyl group's carbon because the carbon of the aromatic ring is not susceptible to Sₙ2 attack due to steric hindrance and the high energy of the required transition state. libretexts.orglibretexts.org Therefore, the products of the reaction will always be the corresponding phenol (B47542) and methyl halide. Even with an excess of the acid, the resulting phenol will not react further to form an aryl halide. libretexts.orglibretexts.org

Aromatic Substitution Reactions on the Biphenyl Rings

The positions of electrophilic aromatic substitution (EAS) on the biphenyl rings are directed by the existing substituents: the 2-acetamino and 5-methyl groups on one ring, and the 4'-methoxy group on the other. All three are activating, ortho-, para-directing groups.

Ring A (substituted with acetamino and methyl):

The acetamido group (-NHCOCH₃) is a strongly activating, ortho-, para-directing group.

The methyl group (-CH₃) is a moderately activating, ortho-, para-directing group.

The combined effect of these two groups will strongly activate this ring towards electrophilic attack. The positions ortho and para to the powerful acetamido group are most favored. However, the position between the two existing substituents (position 4) is sterically hindered. The position ortho to the acetamido group (position 3) is electronically favorable. The position ortho to the methyl group and para to the acetamido group (position 6) is also highly activated.

Ring B (substituted with methoxy):

The methoxy group (-OCH₃) is a strongly activating, ortho-, para-directing group.

It will direct incoming electrophiles to the 3' and 5' positions (ortho to the methoxy group).

In a competitive situation, the ring that is more activated will react preferentially. Ring A, bearing two activating groups (one of which is the very strong acetamido group), is likely to be significantly more reactive than Ring B, which has only one activating group. Therefore, electrophilic substitution is expected to occur primarily on Ring A. The steric hindrance from the bulky acetamido group and the adjacent phenyl ring may influence the regioselectivity, with substitution likely favoring the less hindered position 6. spu.edu

| Reaction | Reagents | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 6-Nitro-2-acetamino-5-methyl-4'-methoxybiphenyl | Substitution on the more activated ring (Ring A), para to the acetamido group and ortho to the methyl group. |

| Bromination | Br₂, FeBr₃ | 6-Bromo-2-acetamino-5-methyl-4'-methoxybiphenyl | Substitution on Ring A at the sterically accessible and electronically activated position 6. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 6-Acyl-2-acetamino-5-methyl-4'-methoxybiphenyl | Acylation at the most reactive, unhindered position on Ring A. The Lewis acid can complex with the acetamido group, potentially deactivating the ring, so conditions must be carefully chosen. |

Electrophilic Aromatic Substitution (EAS) Pattern Analysis

Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds. The rate and regioselectivity of EAS on this compound are determined by the directing effects of the acetamido, methyl, and methoxy substituents.

Activating and Directing Effects of Substituents:

Acetamido Group (-NHCOCH₃): The acetamido group is a powerful activating group and an ortho, para-director. libretexts.orgmasterorganicchemistry.com The nitrogen atom's lone pair of electrons can be delocalized into the aromatic ring through resonance, significantly increasing the electron density at the ortho and para positions. This strong +M (mesomeric) effect outweighs its -I (inductive) effect, making the ring more susceptible to electrophilic attack.

Methyl Group (-CH₃): The methyl group is a weak activating group and an ortho, para-director. libretexts.org It donates electron density primarily through a +I (inductive) effect and also through hyperconjugation.

Methoxy Group (-OCH₃): The methoxy group is a strong activating group and an ortho, para-director. youtube.com Similar to the acetamido group, the oxygen atom's lone pairs participate in resonance with the aromatic ring (+M effect), increasing the electron density at the ortho and para positions. This activating effect is significantly stronger than its electron-withdrawing inductive effect (-I). nih.gov

Analysis of Ring A (2-Acetamino-5-methylphenyl ring):

This ring is substituted with a strongly activating acetamido group and a weakly activating methyl group. The acetamido group at C2 will direct incoming electrophiles to the ortho (C3) and para (C6) positions. The methyl group at C5 directs to its ortho positions (C4 and C6).

Position C3: Ortho to the powerful acetamido group. This position is sterically hindered by the adjacent acetamido group and the biphenyl linkage.

Position C4: Ortho to the methyl group and meta to the acetamido group. It is activated by the methyl group but not by the stronger acetamido group.

Position C6: Para to the acetamido group and ortho to the methyl group. This position is electronically activated by both groups, making it the most likely site for electrophilic attack on Ring A.

Analysis of Ring B (4'-methoxyphenyl ring):

This ring is activated by the strong +M effect of the methoxy group at C4'. This group directs incoming electrophiles to the ortho positions (C3' and C5') relative to itself.

Positions C3' and C5': These positions are electronically equivalent and are strongly activated by the methoxy group. They are the most probable sites for electrophilic substitution on Ring B.

Both rings are activated towards electrophilic aromatic substitution. However, the cumulative activating effect of the acetamido and methyl groups on Ring A and the strong activation by the methoxy group on Ring B suggests that the molecule will be highly reactive. The precise location of substitution will depend on the specific reaction conditions and the nature of the electrophile. Generally, the positions para to the strongest activating groups are favored. Therefore, positions C6 on Ring A and C3'/C5' on Ring B are the most probable sites of electrophilic attack.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Ring | Position | Directing Effects | Predicted Reactivity |

| Ring A | C3 | ortho to -NHCOCH₃, meta to -CH₃ | Moderately activated, sterically hindered |

| C4 | meta to -NHCOCH₃, ortho to -CH₃ | Weakly activated | |

| C6 | para to -NHCOCH₃, ortho to -CH₃ | Highly activated, most probable site | |

| Ring B | C2'/C6' | meta to -OCH₃ | Deactivated relative to other positions |

| C3'/C5' | ortho to -OCH₃ | Highly activated, probable sites |

Nucleophilic Aromatic Substitution (NAS) Possibilities and Limitations

Nucleophilic aromatic substitution (NAS) is generally less common than EAS for electron-rich aromatic systems unless a good leaving group is present and the ring is activated by strong electron-withdrawing groups. masterorganicchemistry.com

Analysis of this compound for NAS:

The biphenyl system in this compound is electron-rich due to the presence of three electron-donating groups (acetamido, methyl, and methoxy). This high electron density makes the aromatic rings inherently resistant to attack by nucleophiles.

For NAS to occur, two primary conditions are typically required:

The presence of a good leaving group (e.g., a halide).

The presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. masterorganicchemistry.com

The subject molecule, this compound, does not possess any conventional leaving groups. The substituents present (acetamido, methyl, methoxy) are all electron-donating, which would destabilize the anionic intermediate required for an SNAr mechanism.

Limitations:

Lack of a Leaving Group: There are no halides or other suitable leaving groups on the aromatic rings.

Electron-Rich System: The presence of multiple electron-donating groups makes the rings nucleophilic rather than electrophilic, thus disfavoring attack by external nucleophiles.

Theoretical Possibilities (under harsh conditions):

While highly unlikely under standard conditions, transformation of one of the existing functional groups could potentially introduce a leaving group. For instance, diazotization of a primary amine (derived from the acetamido group) could generate a diazonium salt, which is an excellent leaving group. However, this represents a transformation of the original molecule rather than a direct NAS reaction on it.

The methoxy group itself can, in rare and specific cases, be displaced by very strong nucleophiles, particularly in intramolecular reactions or when activated by other functionalities not present here. ntu.edu.sgelsevierpure.com However, for intermolecular NAS on this electron-rich biphenyl, the conditions required would likely be extreme and lead to decomposition.

Table 2: Feasibility of Nucleophilic Aromatic Substitution on this compound

| Factor | Presence in the Molecule | Implication for NAS |

| Good Leaving Group | Absent | Highly unfavorable |

| Electron-Withdrawing Groups | Absent | Highly unfavorable (destabilizes intermediate) |

| Electron-Donating Groups | Present (Acetamido, Methyl, Methoxy) | Highly unfavorable (increases electron density) |

| Overall Feasibility | Very Low / Negligible | The compound is not a suitable substrate for NAS. |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical study of 2-Acetamino-5-methyl-4'-methoxybiphenyl, providing a detailed picture of its electronic landscape.

The electronic structure of this compound has been characterized using computational methods to understand the distribution of electrons within the molecule. These calculations determine the energies and shapes of the molecular orbitals (MOs), which are fundamental to the compound's chemical behavior. The arrangement of these orbitals, including both occupied and unoccupied ones, dictates how the molecule interacts with other chemical species. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key application of MO theory for predicting the reactivity of this compound. This analysis focuses on the HOMO and LUMO, as these "frontier" orbitals are the most available to participate in reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilicity. Conversely, the energy of the LUMO is related to its ability to accept electrons, indicating its electrophilicity. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

Table 1: Frontier Molecular Orbital (FMO) Parameters and Their Significance

| Parameter | Description | Significance for Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | A higher HOMO energy indicates a greater ability to donate electrons (stronger nucleophile). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | A lower LUMO energy indicates a greater ability to accept electrons (stronger electrophile). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher reactivity and lower kinetic stability. |

Electrostatic Potential Surface (EPS) mapping, also known as Molecular Electrostatic Potential (MEP), provides a visual representation of the charge distribution around this compound. This map is generated by calculating the electrostatic potential at the molecule's surface. Different colors on the EPS map indicate regions of varying electron density. Red areas signify electron-rich regions with a negative electrostatic potential, which are susceptible to electrophilic attack. Blue areas denote electron-deficient regions with a positive electrostatic potential, indicating sites for nucleophilic attack. Green areas represent regions of neutral potential. This mapping is invaluable for predicting intermolecular interactions and the sites of chemical reactions.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of many-body systems like this compound.

DFT studies are instrumental in elucidating the detailed mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, crucially, the transition states. Transition state analysis allows for the determination of the geometry of the highest energy point along the reaction coordinate, providing insight into the structural changes that occur during the reaction.

By mapping the energy landscape, DFT calculations can determine the activation energy or reaction barrier for a given chemical transformation. This is the energy difference between the reactants and the transition state. A lower activation barrier indicates a faster reaction rate. These calculations are essential for understanding the kinetics of reactions involving this compound and for predicting the feasibility of different reaction pathways.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations are instrumental in predicting the spectroscopic parameters of this compound, which can aid in the interpretation of experimental data.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. mdpi.com Methodologies such as Gauge-Including Atomic Orbital (GIAO) are frequently employed in conjunction with Density Functional Theory (DFT) to calculate the isotropic magnetic shielding constants. These calculated values can then be correlated with experimental chemical shifts. For a molecule like this compound, theoretical predictions would be sensitive to the dihedral angle between the two phenyl rings and the orientation of the acetamino and methoxy (B1213986) substituents. The accuracy of these predictions is highly dependent on the chosen level of theory and basis set. nih.gov

Vibrational Frequencies: The vibrational frequencies of this compound can be computed to predict its infrared (IR) and Raman spectra. These calculations are typically performed at the same level of theory as the geometry optimization. The resulting vibrational modes can be analyzed to assign specific peaks in an experimental spectrum to the stretching, bending, and torsional motions of the molecule's functional groups, such as the C=O and N-H stretches of the acetamino group, the C-O stretches of the methoxy group, and the various vibrations of the biphenyl (B1667301) backbone. nih.gov

A hypothetical table of predicted NMR chemical shifts is presented below, illustrating the type of data that would be generated from such computational studies.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (methyl) | Data not available | Data not available |

| CH₃ (acetyl) | Data not available | Data not available |

| OCH₃ (methoxy) | Data not available | Data not available |

| Aromatic CH | Data not available | Data not available |

| Aromatic C | Data not available | Data not available |

| C=O | Data not available | Data not available |

Conformational Energy Landscape and Global Minima Determination

The conformational flexibility of this compound is a key determinant of its physical and chemical properties. Theoretical methods are employed to explore the molecule's conformational energy landscape and identify its most stable structures. nih.gov

The rotation around the C-C single bond connecting the two phenyl rings is a primary source of conformational isomerism in biphenyl derivatives. The energy of the molecule varies as a function of the dihedral angle between the planes of the two rings. For this compound, the presence of substituents on the rings will influence the rotational barrier and the geometry of the lowest energy conformers. The acetamino group in the ortho position is expected to introduce significant steric hindrance, likely resulting in a non-planar (twisted) global minimum energy structure.

To determine the global minima, a systematic conformational search is typically performed. This can involve rotating the key dihedral angles (e.g., the biphenyl linkage, the C-N bond of the acetamino group) and calculating the energy of each resulting conformation. The structures corresponding to the lowest energies on this potential energy surface represent the most stable conformers. mdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of this compound, providing insights into its dynamics and interactions with its environment.

MD simulations can model the dynamic fluctuations of the biphenyl scaffold. This includes the torsional motion around the inter-ring bond, which reveals the accessible range of dihedral angles at a given temperature and the frequency of transitions between different conformational states. Furthermore, the rotation of the acetamino and methoxy substituent groups can be monitored over time to understand their flexibility and preferred orientations.

The conformation and reactivity of this compound can be significantly influenced by the surrounding solvent. MD simulations can explicitly model the solvent molecules, allowing for the study of solute-solvent interactions such as hydrogen bonding between the acetamino group and protic solvents. These simulations can reveal how the solvent affects the conformational equilibrium and the rotational energy barrier of the biphenyl linkage. The choice of solvent can also impact the molecule's reactivity by stabilizing or destabilizing transition states.

Structure-Reactivity and Structure-Conformation Relationships from Theoretical Models

Theoretical models provide a framework for understanding the interplay between the three-dimensional structure of this compound and its chemical reactivity and conformational preferences.

The electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), can be calculated. These properties are directly related to the molecule's reactivity. For instance, the locations of the HOMO and LUMO can suggest sites susceptible to electrophilic and nucleophilic attack, respectively.

The conformational state of the molecule can also have a profound impact on its reactivity. The accessibility of reactive sites and the orbital overlap between the two phenyl rings are dependent on the dihedral angle. A more planar conformation would allow for greater electronic communication between the rings, which could influence its reactivity in processes like oxidation or reduction. Theoretical models can quantify these relationships, providing predictive power for the chemical behavior of this compound based on its preferred conformations.

Synthesis and Characterization of Derivatives and Analogues

Rational Design Principles for Structural Variants of 2-Acetamino-5-methyl-4'-methoxybiphenyl

Key design principles include:

Conformational Control: The biphenyl (B1667301) core is subject to restricted rotation around the central carbon-carbon single bond, a phenomenon known as atropisomerism, especially when bulky ortho-substituents are present. rsc.orgrsc.org The 2-acetamino group is an ortho-substituent that influences the dihedral angle between the two phenyl rings. Designing analogues with different ortho groups can lock the molecule into specific conformations, which can be crucial for selective interaction with biological targets.

Modulation of Electronic Properties: The substituents on the phenyl rings dictate the electron density and distribution across the molecule. The acetamino group is an electron-donating group, as are the methyl and methoxy (B1213986) groups. Altering these groups—for instance, by replacing them with electron-withdrawing groups like nitro or cyano—can significantly change the molecule's electronic character, affecting its reactivity and intermolecular interactions.

Hydrogen Bonding Potential: The acetamino moiety contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This functionality is often critical for molecular recognition. Analogues can be designed to alter this potential by N-alkylation, which removes the donor, or by replacing the entire group with others that have different hydrogen bonding capabilities (e.g., sulfonamides, ureas).

Lipophilicity and Solubility Tuning: The methyl and methoxy groups contribute to the lipophilicity of the parent compound. Replacing the methyl group with longer alkyl chains would increase lipophilicity, while introducing polar functional groups like hydroxyl or carboxyl groups would increase hydrophilicity. The methoxy group can be demethylated to a phenol (B47542), which introduces a polar, acidic site and a new handle for further functionalization. arabjchem.org

Scaffold Hopping and Isosteric Replacement: In some design strategies, the biphenyl core itself may be replaced by other biaryl scaffolds (e.g., phenylpyridine, N-phenylpyrrole) to explore different spatial arrangements and physicochemical properties while maintaining key pharmacophoric features. researchgate.net Similarly, functional groups can be replaced by isosteres (e.g., replacing a methyl group with a chlorine atom) to probe the importance of steric versus electronic effects.

These principles allow for the systematic generation of libraries of compounds, where changes are made incrementally to map out the chemical space around the parent structure and optimize for desired characteristics. nih.govlookchem.com

Synthetic Pathways to Novel Biphenyl Analogues

The synthesis of analogues of this compound relies on a versatile toolkit of organic reactions, particularly transition-metal-catalyzed cross-coupling reactions for the construction of the central biaryl bond. rsc.orgnih.gov Subsequent modifications of the functional groups allow for extensive diversification.

The 2-acetamino group (-NHCOCH₃) is a key site for structural modification. These transformations typically begin with either the acetamino compound itself or its precursor, the corresponding amino compound (2-amino-5-methyl-4'-methoxybiphenyl).

N-Alkylation: The amide nitrogen can be alkylated under basic conditions using various alkyl halides. This transformation replaces the amide proton, eliminating its hydrogen-bond-donating capability.

Variation of the Acyl Group: The parent amine can be acylated with a wide range of acyl chlorides or anhydrides (R-COCl or (RCO)₂O) to generate a library of N-acyl derivatives. This allows for the introduction of different alkyl, aryl, or functionalized side chains, modulating steric bulk and lipophilicity.

Formation of Ureas and Sulfonamides: Reacting the precursor amine with isocyanates (R-N=C=O) or sulfonyl chlorides (R-SO₂Cl) yields urea (B33335) or sulfonamide analogues, respectively. These functional groups have distinct electronic and hydrogen-bonding properties compared to the original amide.

Deacetylation to the Amine: The acetamino group can be hydrolyzed under acidic or basic conditions to reveal the free amine (-NH₂). This primary amine is a versatile intermediate that can be used in the aforementioned reactions or in other transformations like reductive amination or diazotization.

| Modification Type | Reagents/Conditions | Resulting Moiety |

| N-Alkylation | 1. NaH; 2. R-X (alkyl halide) | -N(R)COCH₃ |

| Re-acylation | RCOCl, Pyridine (B92270) | -NHCOR |

| Sulfonylation | RSO₂Cl, Pyridine | -NHSO₂R |

| Urea Formation | R-NCO | -NHCONHR |

| Deacetylation | Aq. HCl, heat | -NH₂ |

Table 1: Synthetic strategies for the modification of the acetamino moiety.

The methyl group at the 5-position can be modified to explore the impact of steric bulk and electronic properties at this position.

Benzylic Functionalization: The methyl group can undergo radical halogenation (e.g., using N-bromosuccinimide, NBS) to form a benzylic bromide (-CH₂Br). This intermediate is a versatile handle for introducing various nucleophiles, leading to ethers (-CH₂OR), amines (-CH₂NR₂), or other alkyl groups via coupling reactions.

Oxidation: The methyl group can be oxidized to an aldehyde (-CHO), a carboxylic acid (-COOH), or an alcohol (-CH₂OH) using appropriate oxidizing agents (e.g., KMnO₄, K₂Cr₂O₇, SeO₂). These polar functional groups dramatically alter the solubility and electronic properties of the molecule.

Replacement via Cross-Coupling: A common strategy involves using a starting material where the methyl group is replaced by a halogen (e.g., 5-bromo-2-amino-4'-methoxybiphenyl). This halogen can then be used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce a wide variety of alkyl, alkenyl, or alkynyl groups.

The 4'-methoxy group is another key point for diversification, primarily through cleavage of the methyl ether to expose the phenolic hydroxyl group.

O-Demethylation: The methoxy group (-OCH₃) can be cleaved to a hydroxyl group (-OH) using strong Lewis acids like boron tribromide (BBr₃) or strong proton acids like hydrobromic acid (HBr). arabjchem.org

O-Alkylation and O-Acylation: The resulting phenol is a versatile intermediate. It can be O-alkylated using an alkyl halide under basic conditions (Williamson ether synthesis) to generate a library of ether analogues (-OR). Alternatively, it can be O-acylated with acyl chlorides or anhydrides to produce ester derivatives (-OCOR). These modifications allow for fine-tuning of lipophilicity and the introduction of new functional groups.

The synthesis of positional isomers, where the substituents are located at different positions on the biphenyl rings, is fundamental to exploring the SAR of this chemical class. nih.gov The regioselectivity is primarily controlled by the choice of starting materials for a cross-coupling reaction. The Suzuki-Miyaura cross-coupling is a widely used method for this purpose, reacting an aryl halide with an arylboronic acid in the presence of a palladium catalyst. arabjchem.orgnih.gov

For example, to synthesize the parent compound, one could use:

Route A: 2-Acetamino-5-methylphenylboronic acid + 4-bromoanisole (B123540)

Route B: 4-Methoxyphenylboronic acid + 2-bromo-4-methylacetanilide

Comparative Spectroscopic and Structural Analysis of Derivatives

The characterization of newly synthesized derivatives of this compound is essential to confirm their structure and purity. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for elucidating the structure of organic molecules.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to each other. For the parent compound, one would expect to see distinct signals for the aromatic protons on both rings, singlets for the methyl (CH₃) and acetyl (COCH₃) protons, and a broad singlet for the amide (NH) proton. Changes in substitution patterns in the derivatives will lead to predictable changes in the chemical shifts and coupling patterns of the aromatic protons.

¹³C NMR: Shows signals for each unique carbon atom in the molecule. The chemical shifts indicate the type of carbon (e.g., aromatic, methyl, carbonyl).

Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. Key absorptions for the parent compound would include a strong C=O stretch for the amide carbonyl, an N-H stretch for the amide N-H bond, and C-O stretches for the methoxy ether group.

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray crystallography can provide an unambiguous determination of the three-dimensional structure, including bond lengths, bond angles, and the dihedral angle between the two phenyl rings.

| Compound | Key ¹H NMR Signals (δ, ppm, illustrative) | Key ¹³C NMR Signals (δ, ppm, illustrative) | MS (m/z) [M+H]⁺ |

| Parent Compound | 8.1 (s, 1H, NH), 7.5-6.9 (m, 7H, Ar-H), 3.8 (s, 3H, OCH₃), 2.3 (s, 3H, Ar-CH₃), 2.1 (s, 3H, COCH₃) | 169 (C=O), 159 (C-O), 140-114 (Ar-C), 55 (OCH₃), 24 (COCH₃), 21 (Ar-CH₃) | 256.13 |

| Phenolic Derivative (-OH) | 9.5 (s, 1H, OH), 8.1 (s, 1H, NH), 7.4-6.8 (m, 7H, Ar-H), 2.3 (s, 3H, Ar-CH₃), 2.1 (s, 3H, COCH₃) | 169 (C=O), 156 (C-OH), 140-115 (Ar-C), 24 (COCH₃), 21 (Ar-CH₃) | 242.12 |

| Carboxylic Acid Derivative (-COOH) | 12.5 (s, 1H, COOH), 8.2 (s, 1H, NH), 8.0-7.0 (m, 7H, Ar-H), 3.8 (s, 3H, OCH₃), 2.1 (s, 3H, COCH₃) | 171 (COOH), 169 (C=O), 159 (C-O), 142-114 (Ar-C), 55 (OCH₃), 24 (COCH₃) | 286.11 |

Table 2: Illustrative comparative spectroscopic data for selected derivatives.

Comparative Chemical Reactivity Studies of Analogues

The chemical reactivity of analogues of this compound is significantly influenced by the nature and position of substituents on the biphenyl scaffold. While direct kinetic studies on a homologous series of this specific compound are not extensively documented in publicly available literature, the principles of comparative reactivity can be thoroughly understood by examining studies on closely related substituted biphenyl and N-aryl acetamide (B32628) systems. These studies primarily revolve around common synthetic transformations such as palladium-catalyzed cross-coupling reactions and aminations, where electronic and steric effects of substituents play a crucial role in determining reaction outcomes and rates.

Substituent Effects in N-Aryl Bond Formation

The formation of the N-aryl bond, such as the acetamido group in the target compound, is another key reaction where substituent effects are prominent. Palladium-catalyzed amination reactions are a common method for this transformation.

Electronic and Steric Effects in Amination: A theoretical investigation into the non-catalyzed amination of aryl halides revealed that both electronic and steric effects of substituents play a significant role in determining the activation energies. For electron-donating substituents like methyl (-CH3) and methoxy (-OCH3), meta-substitution leads to the lowest activation barriers for amination. Conversely, para-substituted aryl halides with these groups exhibit the highest activation energies.

A particularly interesting finding from this computational study was the effect of an ortho-carboxyl group (-COOH). The amination of 2-COOH-substituted phenyl halides was predicted to have a significantly lower activation barrier due to a stabilizing hydrogen bond that forms between the oxygen of the carboxyl group and the incoming amine during the reaction. This highlights how ortho-substituents can have complex, through-space interactions that influence reactivity.

In palladium-catalyzed N-aryl bond formation, electron-withdrawing substituents on the aryl bromide generally facilitate the reaction, leading to higher yields. However, the nature of the amine and the ligand on the palladium catalyst also play a crucial role. For instance, in the synthesis of N-aryl-2-allyl pyrrolidines via a palladium-catalyzed carboamination, the choice of phosphine (B1218219) ligand was critical to avoid undesired side reactions like N-vinylation.

The following interactive table presents the calculated non-catalyzed activation free energies (ΔG‡) for the amination of substituted bromobenzenes with n-propylamine, illustrating the influence of substituent position and nature.

| Substituent | Position | ΔG‡ (kJ mol⁻¹) |

| -CH3 | ortho | 148.9 |

| -CH3 | meta | 148.5 |

| -CH3 | para | 150.2 |

| -OCH3 | ortho | 149.3 |

| -OCH3 | meta | 148.9 |

| -OCH3 | para | 150.6 |

| -COOH | ortho | 135.6 |

Data sourced from a theoretical investigation using the B3LYP method.

Advanced Research Methodologies in Biphenyl Chemistry

In-situ and Operando Spectroscopy for Real-time Reaction Monitoring

An automated reaction monitoring system can utilize techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to automatically withdraw, quench, and analyze aliquots from the reaction vessel in real-time. rsc.org This approach allows for the precise tracking of reactants, intermediates, products, and byproducts. For a reaction producing 2-Acetamino-5-methyl-4'-methoxybiphenyl, this would enable researchers to monitor the consumption of the aryl halide and boronic acid precursors while quantifying the formation of the desired biphenyl (B1667301) product. ubc.carsc.org Such high-density temporal data is essential for elucidating complex reaction mechanisms and identifying rate-limiting steps or catalyst deactivation pathways. ubc.ca

Other powerful operando techniques like X-ray Absorption Spectroscopy (XAS) can provide information about the electronic structure and coordination environment of the metal catalyst (e.g., Palladium) during the catalytic cycle, helping to identify the active catalytic species. researchgate.net This level of real-time insight is critical for rational catalyst design and process optimization.

Table 1: Application of In-situ Techniques for Biphenyl Synthesis Monitoring

| Technique | Information Obtained | Relevance to this compound Synthesis |

|---|---|---|

| HPLC-MS | Quantitative concentration profiles of reactants, intermediates, and products. rsc.org | Enables precise kinetic analysis, yield determination, and identification of potential side-reactions. rsc.org |

| NMR Spectroscopy | Structural information and quantification of major species in solution. | Confirms structural integrity of the product and can track the conversion of starting materials. |

| FT-IR/Raman Spectroscopy | Vibrational information on functional groups. | Monitors the disappearance of reactant functional groups and the appearance of product-specific bonds. |

| X-ray Absorption Spectroscopy (XAS) | Oxidation state and coordination environment of the metal catalyst. researchgate.net | Provides mechanistic insights into the palladium catalyst's behavior during the cross-coupling reaction. researchgate.net |

High-Throughput Screening and Automated Synthesis Platforms for Reaction Optimization

The optimization of a chemical reaction, such as the Suzuki-Miyaura coupling to form this compound, involves navigating a vast parameter space, including catalysts, ligands, bases, solvents, temperatures, and concentrations. rsc.org Traditional one-variable-at-a-time optimization is slow and often fails to identify the true optimal conditions due to synergistic effects between variables. High-Throughput Screening (HTS) and automated synthesis platforms address this challenge by enabling the rapid execution and analysis of hundreds or even thousands of reactions in parallel. rsc.orgnih.gov

These platforms often employ miniaturized reaction formats, such as 96-well or 1536-well plates, and robotic liquid handlers for precise reagent dispensing. nih.govrug.nl An automated, droplet-flow microfluidic system, for example, can explore and optimize Pd-catalyzed Suzuki–Miyaura cross-coupling reactions by implementing smart algorithms to vary both discrete variables (e.g., catalyst, ligand) and continuous variables (e.g., temperature, time) simultaneously. researchgate.netrsc.org This feedback-driven approach allows the system to learn from previous results and intelligently choose the next set of experiments, dramatically accelerating the identification of optimal conditions with minimal consumption of materials. rsc.orgresearchgate.netrsc.org The development of capsule-based automated systems further simplifies the process, where pre-packed capsules contain all necessary reagents and purification materials, allowing for the complete reaction, workup, and product isolation to be performed automatically. synplechem.com

Table 2: Parameters Optimized via High-Throughput Screening for Biphenyl Synthesis

| Parameter Category | Specific Variables | Impact on Reaction |

|---|---|---|

| Catalyst System | Palladium Precursor, Ligand Type (e.g., phosphines, carbenes) | Influences catalytic activity, stability, and selectivity. rsc.org |

| Reaction Conditions | Solvent, Base, Temperature, Reaction Time | Affects reaction rate, yield, and side-product formation. researchgate.net |

| Substrate Concentration | Molar Ratios of Reactants | Determines reaction efficiency and can influence catalyst turnover. researchgate.net |

| Additives | Phase-Transfer Agents, Salts | Can enhance catalyst performance and substrate solubility. |

Chemoinformatics and Machine Learning Approaches in Structure-Reactivity Prediction

Chemoinformatics and machine learning (ML) are transforming chemical research by leveraging large datasets to build predictive models. nih.gov Instead of relying solely on chemical intuition, these computational tools can uncover complex structure-reactivity relationships and predict reaction outcomes with increasing accuracy. semanticscholar.orgprinceton.edu For the synthesis of biphenyls, ML algorithms can predict the performance of a given reaction, such as the yield of this compound, under a specific set of conditions. semanticscholar.orgpharmaceutical-technology.com

Quantitative Structure-Activity Relationship (QSAR) studies, a subset of chemoinformatics, are also applied to biphenyl derivatives to model and predict their biological or chemical properties based on their structure. nih.govresearchgate.nettandfonline.com For instance, a 3D-QSAR model could be developed for a series of biphenyl analogues to correlate their structural features with a specific activity, providing insights for the design of new compounds with enhanced properties. nih.govbenthamdirect.com

Table 3: Machine Learning Applications in Biphenyl Synthesis

| Application | ML Model Example | Input Data | Predicted Output |

|---|---|---|---|

| Yield Prediction | Random Forest semanticscholar.org | Molecular descriptors of substrates, reagents, and catalyst. semanticscholar.org | Reaction yield (%). semanticscholar.org |

| Catalyst Selection | Classification Models rsc.org | Substrate features, library of available catalysts/ligands. | Most effective catalyst/ligand combination. |

| Regioselectivity Prediction | Graph Transformer Neural Networks digitellinc.com | 3D structures of reactants. | The most likely position of bond formation. |

| Property Prediction (QSAR) | 3D-QSAR Models nih.govbenthamdirect.com | Structural features and experimentally measured activities of known biphenyls. | Biological or chemical activity of a new biphenyl analogue. |

Principles of Green Chemistry and Sustainable Synthesis of Biphenyls

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govmdpi.com The synthesis of biphenyl compounds, including this compound, can be made more sustainable by adhering to these principles.

Key green chemistry considerations in biphenyl synthesis include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Cross-coupling reactions like the Suzuki-Miyaura coupling are generally favored for their high atom economy compared to classical methods.

Use of Safer Solvents : Replacing hazardous organic solvents (e.g., aromatic chlorinated solvents) with greener alternatives such as water, ethanol, or ionic liquids, or performing reactions under solvent-free conditions. nih.gov

Catalysis : Employing highly efficient and selective catalysts to minimize waste and energy consumption. nih.gov Developing heterogeneous and recyclable catalysts, such as palladium nanoparticles supported on graphene, is a key area of research as it simplifies product purification and allows for catalyst reuse, reducing costs and environmental impact. mdpi.com

Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. researchgate.net